(6-Chloro-5-methoxypyridin-3-yl)methanol CAS 915107-47-0 properties
(6-Chloro-5-methoxypyridin-3-yl)methanol CAS 915107-47-0 properties
An In-depth Technical Guide to (6-Chloro-5-methoxypyridin-3-yl)methanol (CAS 915107-47-0)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist
Executive Summary
(6-Chloro-5-methoxypyridin-3-yl)methanol is a substituted pyridine derivative that represents a key structural motif in modern medicinal chemistry. Its strategic combination of a reactive chloropyridine core, a modulating methoxy group, and a versatile primary alcohol functional group makes it a highly valuable building block for the synthesis of complex molecular architectures. The pyridine ring is a common and privileged scaffold in numerous approved drugs, and its specific substitution pattern, as seen in this compound, can significantly influence pharmacological activity, selectivity, and pharmacokinetic properties.[1][2] This guide provides a comprehensive overview of the known properties, a reasoned synthetic approach, the chemical reactivity, and the potential applications of this compound, offering field-proven insights for its effective utilization in research and development settings.
Chemical Identity and Structural Features
(6-Chloro-5-methoxypyridin-3-yl)methanol is an aromatic heteromonocyclic compound characterized by a pyridine ring substituted at the 3-, 5-, and 6-positions.[3] The presence of a chlorine atom at the 6-position, ortho to the ring nitrogen, activates the ring for certain nucleophilic substitution reactions. The methoxy group at the 5-position and the hydroxymethyl group at the 3-position provide additional points for synthetic modification and interaction with biological targets.
Caption: 2D Structure of (6-Chloro-5-methoxypyridin-3-yl)methanol.
Physicochemical and Spectroscopic Profile
The empirical data for (6-Chloro-5-methoxypyridin-3-yl)methanol is consolidated below. These properties are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification strategies.
Tabulated Properties
| Property | Value | Source |
| CAS Number | 915107-47-0 | [4][5] |
| Molecular Formula | C₇H₈ClNO₂ | [5] |
| Molecular Weight | 173.60 g/mol | (Calculated) |
| Exact Mass | 173.024 Da | [5] |
| Melting Point | 60 - 63 °C | [5] |
| Appearance | Expected to be a solid at room temperature | (Inferred from M.P.) |
| XLogP3 | 1.2359 | [5] |
| PSA (Polar Surface Area) | 42.35 Ų | [5] |
Predicted Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃):
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Aromatic Protons: Two distinct singlets (or narrow doublets due to long-range coupling) are expected in the aromatic region (δ 7.0-8.5 ppm) for the protons at the C2 and C4 positions of the pyridine ring.
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Methanol Protons (CH₂OH): A singlet or doublet around δ 4.5-4.8 ppm is anticipated for the benzylic-type methylene protons. A broad singlet for the hydroxyl proton (OH) would also be present, with its chemical shift being concentration and solvent dependent.
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Methoxy Protons (OCH₃): A sharp singlet integrating to three protons is expected around δ 3.8-4.0 ppm.
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¹³C NMR (100 MHz, CDCl₃):
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Aromatic Carbons: Six distinct signals are expected for the pyridine ring carbons, with chemical shifts influenced by the attached substituents (Cl, OMe, CH₂OH).
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Methanol Carbon (CH₂OH): A signal around δ 60-65 ppm is predicted.
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Methoxy Carbon (OCH₃): A signal around δ 55-60 ppm is expected.
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Proposed Synthesis and Purification Protocol
A robust and reliable synthesis is paramount for obtaining high-purity material for research. While a specific literature preparation for this exact molecule is not prominent, a logical and field-proven approach involves the selective reduction of a corresponding ester, which itself can be derived from commercially available starting materials.
Synthetic Workflow
The proposed pathway begins with the esterification of 6-chloro-5-methoxynicotinic acid, followed by its selective reduction to the primary alcohol.
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Methyl 6-chloro-5-methoxynicotinate (Esterification)
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Rationale: The conversion of the carboxylic acid to its methyl ester is a crucial step to facilitate a clean reduction. The ester is generally more reactive towards hydride reducing agents under controlled conditions than the carboxylic acid itself and avoids complications from the acidic proton.
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Procedure: a. To a solution of 6-chloro-5-methoxynicotinic acid (1.0 eq) in anhydrous methanol (10 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C. b. Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. c. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. d. Cool the mixture, remove the methanol under reduced pressure, and dilute the residue with ethyl acetate. e. Carefully wash the organic layer with saturated sodium bicarbonate solution, followed by brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl ester, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 2: Synthesis of (6-Chloro-5-methoxypyridin-3-yl)methanol (Reduction)
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Rationale: Sodium borohydride (NaBH₄) is selected as a mild and selective reducing agent. It effectively reduces esters to primary alcohols while being compatible with the chloro- and methoxy-substituted pyridine ring. More powerful agents like Lithium aluminum hydride (LiAlH₄) could also be used but require more stringent anhydrous conditions.
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Procedure: a. Dissolve the crude methyl 6-chloro-5-methoxynicotinate (1.0 eq) in a suitable solvent such as ethanol or a mixture of THF/methanol. b. Cool the solution to 0 °C in an ice bath. c. Add sodium borohydride (2.0-3.0 eq) portion-wise, maintaining the temperature below 10 °C. d. After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC. e. Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water or 1M HCl at 0 °C. f. Extract the product into ethyl acetate (3x). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification
The crude product can be purified by flash column chromatography on silica gel, using a gradient elution system of hexane and ethyl acetate. The fractions containing the pure product, as identified by TLC, are combined and concentrated to yield (6-Chloro-5-methoxypyridin-3-yl)methanol as a solid.
Chemical Reactivity and Synthetic Utility
The utility of this molecule stems from the distinct reactivity of its three key functional groups. Understanding these reactive sites is essential for its application as a versatile intermediate.
Caption: Key reactive sites and potential transformations.
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The 6-Chloro Group: This is arguably the most versatile handle for synthetic elaboration.
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Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 2-position relative to the ring nitrogen is susceptible to displacement by various nucleophiles (amines, thiols, alkoxides). This reaction is a cornerstone for building diversity into the pyridine scaffold.[6][7]
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Cross-Coupling Reactions: The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (to form C-C bonds with boronic acids) or Buchwald-Hartwig amination (to form C-N bonds).[8] This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.
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The 3-Methanol Group: The primary alcohol is a versatile functional group.
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Oxidation: It can be readily oxidized to the corresponding aldehyde (using PCC, DMP) or carboxylic acid (using KMnO₄, Jones reagent), providing access to other important derivatives.
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Esterification and Etherification: The hydroxyl group can be converted into esters or ethers, which can serve as prodrugs or modulate the molecule's physicochemical properties like solubility and lipophilicity.
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The Pyridine Nitrogen: As a Lewis base, the nitrogen atom can be protonated, N-alkylated, or coordinated to a metal center.[9][10] This can be used to alter the electronic properties of the ring or to introduce a permanent positive charge.
Applications in Medicinal Chemistry and Drug Development
Substituted pyridines are ubiquitous in pharmaceuticals. The specific combination of chloro, methoxy, and methanol groups in this molecule offers a powerful toolkit for drug discovery professionals.
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Scaffold for Lead Optimization: This compound serves as an excellent starting point for generating libraries of analogues for structure-activity relationship (SAR) studies. The predictable reactivity at the chloro and methanol positions allows for systematic modification.
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Role of Chloro and Methoxy Groups: The chloro and methoxy substituents are not mere synthetic handles; they play crucial roles in molecular recognition and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[11]
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The chlorine atom can engage in halogen bonding, an important non-covalent interaction with protein targets. It also increases lipophilicity, which can enhance membrane permeability.
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The methoxy group can act as a hydrogen bond acceptor and its steric bulk can influence the conformation of the molecule, locking it into a bioactive shape. It can also block a potential site of metabolism, thereby improving the compound's metabolic stability.[1][11]
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Therapeutic Targets: Heterocyclic structures based on substituted pyridines have shown activity against a vast range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes.[2][7] The potential to elaborate this scaffold through reactions like SₙAr and Suzuki coupling makes it highly relevant for developing inhibitors for such targets.
Safety and Handling
While specific toxicology data for this compound is not available, standard laboratory precautions should be taken based on the properties of analogous chemical structures.
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General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards: Based on similar chloropyridine derivatives, this compound may be harmful if swallowed, and may cause skin and eye irritation.[12] Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
References
- Arctom Scientific. (n.d.). CAS NO. 915107-47-0 | (6-chloro-5-methoxypyridin-3-yl)methanol.
- Aladdin Scientific. (n.d.). 6-chloro-5-methoxypyridin-3-ol - 97%.
- Echemi. (n.d.). (6-Chloro-5-methoxypyridin-3-yl)methanol.
- Fisher Scientific. (n.d.). (6-Chloro-5-(methoxymethoxy)pyridin-3-yl)methanol, TRC.
- Sigma-Aldrich. (n.d.). (5-Methoxypyridin-3-yl)methanol AldrichCPR.
- Hoffman Fine Chemicals. (n.d.). CAS 887707-21-3 | (6-Chloro-5-methylpyridin-3-yl)methanol.
- PubChem. (n.d.). (5-Methoxypyridin-3-yl)methanol.
- Pharmaffiliates. (n.d.). CAS No : 1105933-54-7| Chemical Name : 6-Chloro-5-methoxypyridin-3-ol.
- PubChem. (n.d.). (2-Chloropyridin-4-yl)methanol.
- Drug Hunter. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery [Video]. YouTube.
- PubMed. (n.d.). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst.
- MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine.
- Chemical Review and Letters. (n.d.). A novel [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol compound: synthesis and effect on corrosion inhibition.
- BenchChem. (n.d.). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
- Royal Society of Chemistry. (n.d.). Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives.
- Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
- National Institutes of Health. (n.d.). Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives.
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